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Osoresnontrine: A Novel PDE9A Inhibitor

Osoresnontrine (also known as BI 409306) is an investigational drug that was studied for cognitive
impairment in schizophrenia and Alzheimer's disease [1]. Its proposed mechanism of action is fundamentally

different from most standard and emerging antipsychotics.

e Target: It is a high-affinity PDE9A (phosphodiesterase 9A) inhibitor [1].

¢ Mechanism: PDE9A is an enzyme that specifically breaks down cyclic guanosine monophosphate
(cGMP) in the brain. By inhibiting PDE9A, Osoresnontrine is expected to increase cGMP levels [1].
cGMP is a crucial second messenger involved in heuronal plasticity, synaptic transmission, and
cognitive processes such as learning and long-term memory [2] [1].

The logic behind this therapy is that enhancing cGMP signaling could directly address the cognitive deficits

that are poorly managed by current treatments [3].
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Comparison with Other Emerging & Standard
Therapies

The table below compares Osoresnontrine's attributes with other novel drug classes and a standard non-

pharmacological intervention for cognitive improvement.

Mechanism of Primary Indication Key Cognitive Notable Advantages /

Thera
i Action (for Cognition) Findings / Status Development Status

| Osoresnontrine (PDEYA Inhibitor) | Inhibits PDESA — increases cGMP — promotes synaptic plasticity &
memory [1] | Schizophrenia, Alzheimer's Disease [1] | Development terminated in Phase II trials for
schizophrenia; efficacy not established [1] | Novel target with potential for direct pro-cognitive effect;
clinical development halted. | | TAAR1 Agonists (e.g., Ulotaront) | Modulates dopamine, serotonin, and
glutamate signaling via Trace Amine-Associated Receptor 1 (TAAR1) agonism [3] | Schizophrenia [3] |
Significant reduction in PANSS scores (measuring positive/negative symptoms) in Phase II trials [3] | No
significant weight gain or metabolic changes in studies; low risk of extrapyramidal symptoms [3]. Phase
IIT ongoing. | | Non-Invasive Brain Stimulation (NIBS) (e.g., TMS/tDCS) | Applies magnetic/electric
fields to modulate cortical excitability and neural plasticity [4] [5] | Trans-diagnostic (Schizophrenia,
Depression, Dementia, PD, MCI) [4] | Small, significant improvement in working memory (TMS & tDCS)

and attention/vigilance (tDCS) per meta-analysis [4]. Combined with cognitive training shows benefit in
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MCI & PD [6] [7]. | Non-pharmacological, well-tolerated, can be combined with other therapies. Effects are

domain-specific [4]. |

Key Experimental Data and Context

¢ Clinical Trial Status: According to DrugBank, Phase Il trials for Osoresnontrine in schizophrenia
were terminated, and a trial for the prevention of psychosis was also terminated [1]. The reasons for
termination are not fully detailed in the available sources, but this status indicates that its efficacy and
safety profile for cognitive benefits were not confirmed in late-stage studies.

e The Promise of Novel Targets: The development of drugs like Osoresnontrine and Ulotaront
highlights a major shift in research. Instead of primarily blocking the D2 dopamine receptor (the
mechanism of typical and many atypical antipsychotics), these new approaches aim to directly target
the neurobiological underpinnings of cognitive and negative symptoms, which are a major unmet
need in conditions like schizophrenia [3].

Research Outlook

In summary, while Osoresnontrine represented a mechanistically novel approach to treating cognitive
deficits, its clinical development was discontinued. For researchers, its story underscores both the promise
and the high attrition rate in central nervous system drug development. The most promising emerging
pharmacological alternative for cognitive symptoms in schizophrenia appears to be the TAAR1 agonist class
(e.g., Ulotaront), while non-invasive brain stimulation continues to build evidence as a non-pharmacological

intervention across multiple brain disorders.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Osoresnontrine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

2. Recent developments of phosphodiesterase inhibitors - PMC [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 3/4 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12546134/
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2025.1670778/abstract
https://pubmed.ncbi.nlm.nih.gov/33070785/
https://www.smolecule.com/products/s521137?utm_src=pdf-body
https://go.drugbank.com/drugs/DB16274
https://www.smolecule.com/products/s521137?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11763187/
https://www.smolecule.com/products/s521137?utm_src=pdf-body
https://www.smolecule.com/products/s521137?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB16274
https://pmc.ncbi.nlm.nih.gov/articles/PMC9731127/
https://www.smolecule.com/products/s521137?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

3. Overview of Novel Antipsychotic Drugs: State of the Art, New ... [pmc.ncbi.nim.nih.gov]

4. Efficacy of non - invasive on brain functioning in... stimulation cognitive [pubmed.ncbi.nim.nih.gov]
5. Current application status of non-invasive brain stimulation ... [frontiersin.org]

6. Effects of non-invasive brain stimulation combined with ... [pmc.ncbi.nim.nih.gov]

7. Frontiers | Non - Invasive Combined with three... Brain Stimulation [frontiersin.org]

To cite this document: Smolecule. [Osoresnontrine cognitive benefits vs standard therapy].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b521137#0soresnontrine-cognitive-benefits-vs-standard-

therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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